![molecular formula C20H16O6 B3025712 Rubiginone D2 CAS No. 274913-71-2](/img/structure/B3025712.png)
Rubiginone D2
Overview
Description
Rubiginone D2 is an angucycline . It is a natural product found in Streptomyces . It has been found to have antibacterial and anticancer activities . It is active against S. aureus and E. coli, but not B. subtilis, in agar diffusion assays when used at a concentration of 64 µg/disc .
Synthesis Analysis
The synthesis of this compound involves the fermentation and isolation procedures . The Streptomyces sp. strain Go Nl/5, which was isolated from a soil sample collected near Hobas (Namibia), was cultivated in shaking flasks, using soybean meal/mannitol medium with Amberlite® XAD-2 as a supplement for 72 hours at 28°C .Molecular Structure Analysis
The molecular formula of this compound is C20H16O6 . Its structure was established by a detailed spectroscopic analysis . The absolute configuration of this compound was determined by derivatization with chiral acids (Helmchen’s method) .Chemical Reactions Analysis
The chemical structures of this compound consist of an angular tetracyclic benz[a]anthracene core connected with a variable number of hydrolyzable sugar moieties . The biosynthesis of their benz[a]anthracene core is performed by folding a hypothetical decaketide precursor which is built up by a polyketide synthase of the iterative type II from acetate/malonate units .Physical And Chemical Properties Analysis
This compound is optically active, detectable on TLC-plates with UV-light at 254 nm, and when treated with anisaldehyde-H2SO4, it shows clearly recognizable color . Its molecular weight is 352.3 g/mol .Scientific Research Applications
Antibacterial and Antitumor Applications
Rubiginone D2, along with other rubiginones such as 4-O-acetyl-rubiginone D2, rubiginone H, and rubiginone I, has shown promising biological activity in scientific research. These compounds, isolated from the cultures of Streptomyces sp., exhibit inhibitory effects against certain Gram-positive bacteria and demonstrate cytostatic activity against various tumor cell lines (Puder, Zeeck, & Beil, 2000). This suggests potential applications of this compound in the development of antibacterial and anticancer therapies.
Biosynthesis and Structural Analysis
This compound, as part of the angucycline family of aromatic polyketides, has been the subject of extensive research regarding its biosynthesis and structural properties. In one study, genome mining of Streptomyces sp. CB02414 led to the discovery of new rubiginones, including this compound, and helped in proposing a biosynthetic pathway for these compounds. This research lays the groundwork for future studies on cytochrome P450-catalyzed oxidation of angucyclines and for generating novel angucyclines through combinatorial biosynthesis strategies (Zhang et al., 2021).
Synthetic Approaches
The synthesis of this compound and related compounds has been a significant area of interest, with various studies exploring different synthetic routes. Efficient methods involving gold-catalyzed intramolecular reactions and cobalt-mediated cycloaddition have been developed for the synthesis of rubiginone B2, a compound closely related to this compound. These studies provide valuable insights into the synthetic chemistry of angucyclinone antibiotics, contributing to the understanding of this compound synthesis (Sato, Asao, & Yamamoto, 2005).
Mechanism of Action
Target of Action
Rubiginone D2 is a polyketide that has been found in Streptomyces . It exhibits antimicrobial activities against Bacillus subtilis , Staphylococcus aureus , and Escherichia coli . It also exhibits antitumor efficacy, inhibiting the proliferation of cancer cells HM02, Kato III, HEPG2, and MCF7 .
Mode of Action
It is known to inhibit the growth of certain bacteria and tumor cell lines . The compound interacts with its targets, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
This compound is an angucycline, an angular tetracyclic benz[a]anthracene core containing a highly oxygenated A ring . The biosynthesis of their benz[a]anthracene core is performed by folding a hypothetical decaketide precursor which is built up by a polyketide synthase of the iterative type II from acetate/malonate units . The structural modification of the benz[a]anthracene backbone by post-polyketide working enzymes leads to structures which differ in their substitution pattern or their grade of aromaticity .
Result of Action
This compound exhibits antimicrobial activities against certain bacteria and has antitumor efficacy. It inhibits the proliferation of cancer cells HM02, Kato III, HEPG2, and MCF7, with GI50s of 0.1, 0.7, <0.1, and 7.5 μM, respectively .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is photosensitive, with its color changing rapidly from yellow to red in the presence of sunlight This suggests that light exposure could potentially affect the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Rubiginone D2 interacts with various biomolecules in its role as an antibiotic and anticancer agent. It inhibits the growth of certain bacteria and cancer cells
Cellular Effects
This compound has significant effects on various types of cells. It exhibits antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . In addition, it inhibits the proliferation of cancer cells HM02, Kato III, HepG2, and MCF7
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Metabolic Pathways
It is known that this compound is a polyketide, a class of secondary metabolites biosynthesized by the condensation of malonyl-CoA derived extender units in a process similar to fatty acid synthesis .
properties
IUPAC Name |
(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWLEGGRHIXAH-KDLNQGCSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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